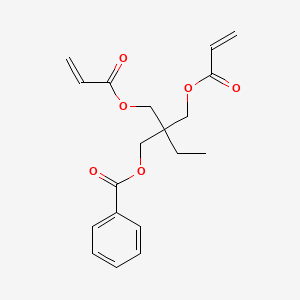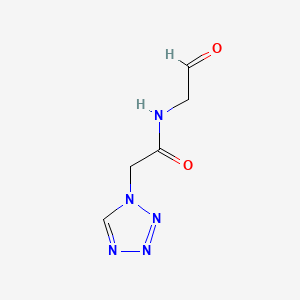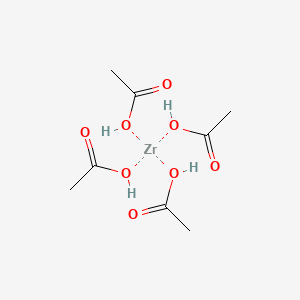
Zirconiumacetat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconiumacetat, commonly referred to as Zirconium(IV) acetate, is a chemical compound with the formula Zr6O4(OH)4(O2CCH3)12 . It is a white solid that is soluble in water and is often used as a precursor to metal-organic frameworks (MOFs) . This compound is formed by the reaction of zirconyl chloride and acetate .
準備方法
Synthetic Routes and Reaction Conditions
Zirconiumacetat is typically synthesized by reacting zirconyl chloride with acetic acid . The reaction involves a stepwise increase of acetic acid in an aqueous solution containing zirconyl chloride, leading to the formation of a hexanuclear acetate species . The reaction conditions usually involve maintaining the solution at a specific temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of acetic acid to zirconyl chloride under monitored conditions to ensure consistency and purity of the final product .
化学反応の分析
Types of Reactions
Zirconiumacetat undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium dioxide (ZrO2).
Reduction: It can be reduced under specific conditions to form lower oxidation state zirconium compounds.
Substitution: The acetate groups in this compound can be substituted with other ligands, leading to the formation of different zirconium complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and reducing agents like hydrogen or metal hydrides for reduction reactions . Substitution reactions often involve ligands such as phosphines or amines .
Major Products Formed
The major products formed from these reactions include zirconium dioxide, various zirconium complexes, and other zirconium-based materials .
科学的研究の応用
Zirconiumacetat has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Zirconiumacetat involves its ability to form stable complexes with various ligands. This property makes it useful in catalysis and as a precursor for MOFs . The molecular targets and pathways involved include the coordination of zirconium with oxygen and nitrogen-containing ligands, leading to the formation of stable and functional materials .
類似化合物との比較
Similar Compounds
Similar compounds to Zirconiumacetat include:
Zirconium dioxide (ZrO2): A common zirconium compound used in ceramics and as a catalyst.
Zirconium(IV) chloride (ZrCl4): Used as a precursor in the synthesis of various zirconium compounds.
Zirconium acetylacetonate: Another zirconium compound used in the preparation of zirconia nanofibers.
Uniqueness
This compound is unique due to its ability to form hexanuclear acetate species, which are useful precursors for MOFs . Its solubility in water and stability under various conditions make it a versatile compound for a wide range of applications .
特性
分子式 |
C8H16O8Zr |
|---|---|
分子量 |
331.43 g/mol |
IUPAC名 |
acetic acid;zirconium |
InChI |
InChI=1S/4C2H4O2.Zr/c4*1-2(3)4;/h4*1H3,(H,3,4); |
InChIキー |
KEINVBIDJBPJHZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine](/img/structure/B13827989.png)
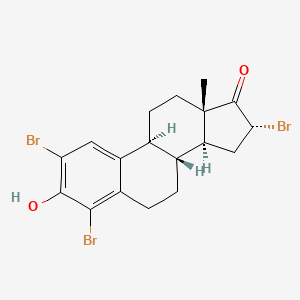
![2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline](/img/structure/B13828001.png)
![(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B13828004.png)
![[2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B13828006.png)
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide](/img/structure/B13828008.png)
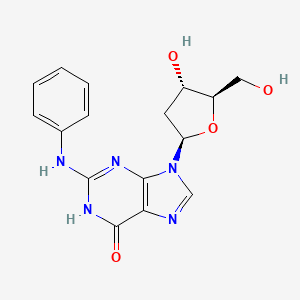
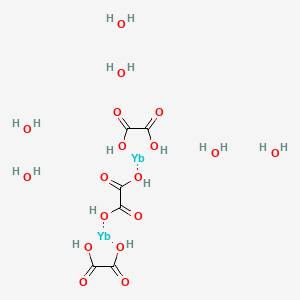
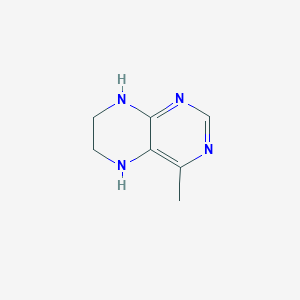

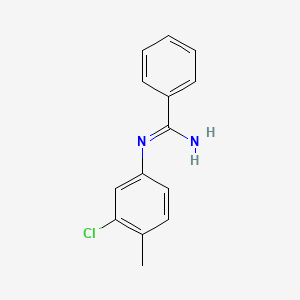
![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
